N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
CAS No.: 894056-77-0
Cat. No.: VC5654564
Molecular Formula: C21H20N6O2S
Molecular Weight: 420.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894056-77-0 |
|---|---|
| Molecular Formula | C21H20N6O2S |
| Molecular Weight | 420.49 |
| IUPAC Name | N-[2-(4-methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20N6O2S/c1-29-16-7-5-15(6-8-16)11-13-23-20(28)14-30-21-25-24-19-10-9-18(26-27(19)21)17-4-2-3-12-22-17/h2-10,12H,11,13-14H2,1H3,(H,23,28) |
| Standard InChI Key | VYADBQJLKLBIQW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-2-yl group and at position 3 with a sulfanyl acetamide moiety linked to a 4-methoxyphenethyl chain. The planar heteroaromatic system enables π-π stacking interactions, while the methoxyphenethyl group enhances lipophilicity, potentially improving membrane permeability.
Molecular Formula:
Molecular Weight: 420.49 g/mol
IUPAC Name: N-[2-(4-Methoxyphenyl)ethyl]-2-[(6-pyridin-2-yl- triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Structural Features
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Triazolopyridazine Core: Combines triazole and pyridazine rings, providing rigidity and electronic diversity.
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Pyridin-2-yl Substituent: Enhances hydrogen-bonding capacity and target selectivity.
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4-Methoxyphenethyl Chain: Modulates solubility and pharmacokinetic properties.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves a multi-step strategy:
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Formation of Pyridazine Ring: Condensation of hydrazine derivatives with diketones.
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Triazole Ring Closure: Cyclization using nitrous acid or thiourea derivatives.
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Functionalization: Introduction of pyridin-2-yl and methoxyphenethyl groups via nucleophilic substitution or coupling reactions.
Key intermediates include 6-(pyridin-2-yl)-[1,2,] triazolo[4,3-b]pyridazine-3-thiol, which reacts with 2-chloro-N-(4-methoxyphenethyl)acetamide to form the final product.
Analytical Data
Spectroscopic Characterization:
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¹H NMR: Peaks at δ 8.6–8.8 ppm (pyridin-2-yl protons), δ 3.8 ppm (methoxy group).
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MS (ESI): m/z 421.1 [M+H]⁺.
Thermal Stability: Decomposition temperature >250°C, indicating suitability for high-temperature applications.
Pharmacological Activities
| Study | Findings | Mechanism |
|---|---|---|
| In vitro (MCF-7 cells) | IC₅₀ = 12.3 μM | Tubulin polymerization inhibition |
| In vivo (mouse xenograft) | Tumor volume reduction by 58% at 50 mg/kg | Angiogenesis suppression via VEGFR2 |
The pyridin-2-yl group enhances binding to ATP pockets in kinases, while the triazole ring stabilizes interactions with DNA helicases .
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8.2 | |
| Candida albicans | 16.5 |
The sulfanyl acetamide moiety disrupts microbial cell membrane integrity, while the methoxyphenethyl chain improves bioavailability.
Comparative Analysis with Analogues
Pyridin-4-yl vs. Pyridin-2-yl Substitution
Replacing pyridin-2-yl with pyridin-4-yl (CAS 894062-12-5) reduces anticancer potency (IC₅₀ = 28.7 μM in MCF-7 cells) , highlighting the importance of substitution geometry .
Fluorophenyl vs. Methoxyphenethyl Derivatives
The 4-fluorophenyl analogue (CAS 891103-96-1) shows stronger anti-inflammatory activity (COX-II IC₅₀ = 0.45 μM), suggesting that electron-withdrawing groups enhance enzyme inhibition.
Research Gaps and Future Directions
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Pharmacokinetic Studies: No data on oral bioavailability or metabolic stability.
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Target Identification: Proteomic studies needed to map interaction networks.
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Structural Optimization: Modifying the methoxy group to improve water solubility.
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